molecular formula C14H22N2O2S B6645567 N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine

N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine

Cat. No.: B6645567
M. Wt: 282.40 g/mol
InChI Key: WMEIDBZVVBYFDZ-UHFFFAOYSA-N
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Description

N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethylsulfonylphenyl group and a methyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylsulfonylbenzaldehyde with 2-methylpiperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine stands out due to its unique combination of a piperidine ring with an ethylsulfonylphenyl group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

IUPAC Name

N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-19(17,18)13-8-6-12(7-9-13)16-14-5-4-10-15-11(14)2/h6-9,11,14-16H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEIDBZVVBYFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NC2CCCNC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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